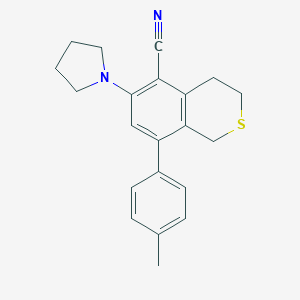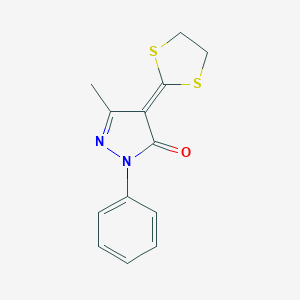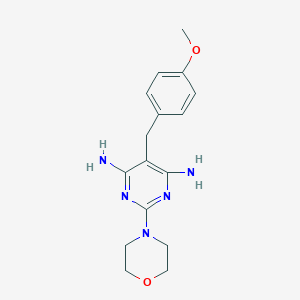![molecular formula C13H16ClNO2 B246527 8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)
8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one, commonly known as Lu AE58054, is a novel drug candidate that has been developed for the treatment of Alzheimer's disease. It belongs to the class of compounds known as 5-HT6 receptor antagonists, which have been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
Lu AE58054 is a selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is a G protein-coupled receptor that is primarily expressed in the brain. It has been implicated in the regulation of cognitive function and memory. By blocking the 5-HT6 receptor, Lu AE58054 increases the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which are important for cognitive function and memory.
Biochemical and Physiological Effects
Lu AE58054 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain. In addition, Lu AE58054 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Lu AE58054 is that it has been extensively studied in animal models of Alzheimer's disease, which makes it a valuable tool for researchers studying the disease. However, one limitation is that it has not yet been approved for use in humans, which limits its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for research on Lu AE58054. One area of interest is the development of more potent and selective 5-HT6 receptor antagonists. Another area of interest is the investigation of the potential therapeutic effects of Lu AE58054 in other neurological disorders, such as Parkinson's disease and schizophrenia. Finally, there is a need for further clinical trials to investigate the safety and efficacy of Lu AE58054 in humans.
Synthesemethoden
The synthesis of Lu AE58054 involves the reaction of 8-chloro-4-(2-hydroxyethyl)-3,4-dihydro-1-benzoxepin with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Lu AE58054 has been extensively studied in animal models of Alzheimer's disease. It has been shown to improve cognitive function and memory in rats and mice. In addition, Lu AE58054 has been tested in clinical trials for the treatment of Alzheimer's disease. These trials have shown promising results, with improvements in cognitive function and memory in patients.
Eigenschaften
Molekularformel |
C13H16ClNO2 |
|---|---|
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C13H16ClNO2/c1-15(2)8-9-5-6-17-12-7-10(14)3-4-11(12)13(9)16/h3-4,7,9H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
NTSZVZAFANTCTD-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCOC2=C(C1=O)C=CC(=C2)Cl |
Kanonische SMILES |
CN(C)CC1CCOC2=C(C1=O)C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)



![Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)
![6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone](/img/structure/B246508.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B246510.png)